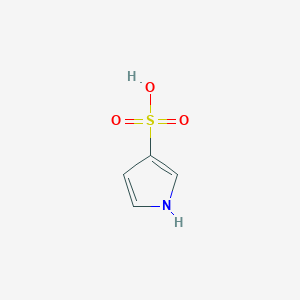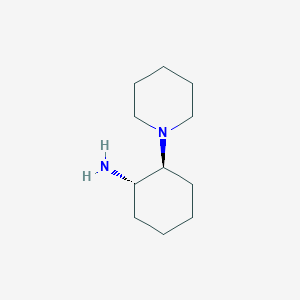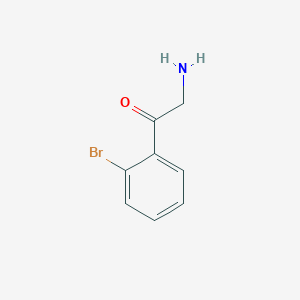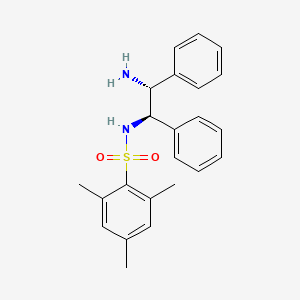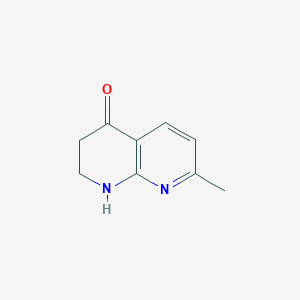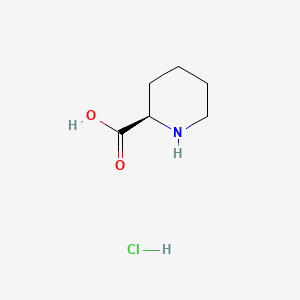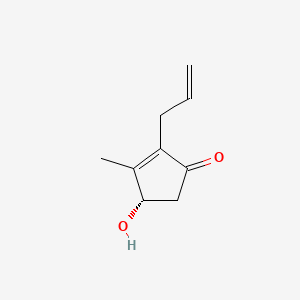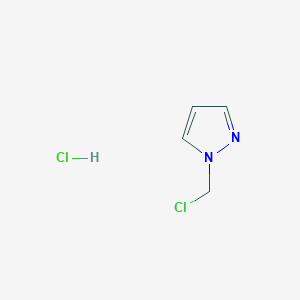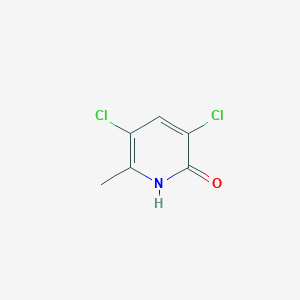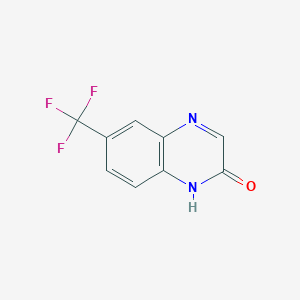
6-(三氟甲基)喹喔啉-2(1H)-酮
描述
Quinoxalin-2(1H)-ones are a class of compounds that have been the subject of research due to their interesting properties and potential applications . They have been found to exhibit fluorescence properties, which have been utilized in applications such as chemosensing and biosensing .
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones has been the focus of many studies. Recent contributions have focused on the development of sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, providing an environmentally benign synthetic route in organic chemistry .Molecular Structure Analysis
The molecular structure of quinoxalin-2(1H)-ones is characterized by a quinoxaline core, which is a type of heterocyclic compound. The trifluoromethyl group at the 6-position of the quinoxaline ring contributes to the unique properties of these compounds .Chemical Reactions Analysis
Quinoxalin-2(1H)-ones undergo various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This process involves the construction of various bonds via the C–H functionalization of quinoxalin-2(1H)-ones .Physical And Chemical Properties Analysis
Quinoxalin-2(1H)-ones exhibit unique photophysical properties. They have been found to have complementarity in terms of absorbance and fluorescence windows compared with coumarins, their oxygenated counterparts .科学研究应用
Medicinal Chemistry
“6-(Trifluoromethyl)quinoxalin-2(1H)-one” has significant implications in medicinal chemistry. Its derivatives are explored for their potential as therapeutic agents due to their diverse biological activities. The trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceuticals .
Pharmaceutical Synthesis
In pharmaceutical synthesis, this compound serves as a precursor for various drugs. Its ability to undergo C-3 functionalization allows for the creation of complex molecules that can be tailored for specific pharmacological targets .
Agriculture Industry
The agriculture industry benefits from derivatives of “6-(Trifluoromethyl)quinoxalin-2(1H)-one” in the development of novel agrochemicals. These compounds can be designed to interact with specific biological pathways in pests, providing a targeted approach to crop protection .
Organic Synthesis
This compound is a valuable building block in organic synthesis. It can undergo direct functionalization, which is a key step in constructing carbon-heteroatom bonds. This is crucial for the synthesis of complex organic molecules with high precision .
C-H Activation Research
“6-(Trifluoromethyl)quinoxalin-2(1H)-one” is at the forefront of C-H activation research. The direct C3-functionalization via C-H bond activation has garnered attention for its efficiency and the creation of molecules with novel properties .
Fluoroalkoxylation Reactions
The compound is also used in fluoroalkoxylation reactions, which are important for introducing fluoroalkoxy groups into molecules. These reactions are facilitated by visible light and provide access to fluoroalkoxylated products with wide substrate scope .
作用机制
未来方向
The future of research on quinoxalin-2(1H)-ones looks promising. The development of metal-free methodologies for their synthesis represents a significant advancement in the field . Furthermore, their unique properties and potential applications in areas such as chemosensing and biosensing are likely to be the focus of future studies .
属性
IUPAC Name |
6-(trifluoromethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEISFASDVIILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506871 | |
| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
CAS RN |
55687-18-8 | |
| Record name | 6-(Trifluoromethyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



